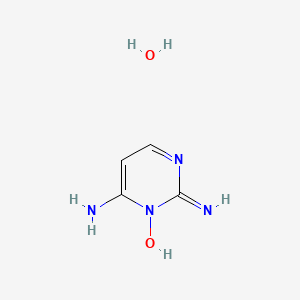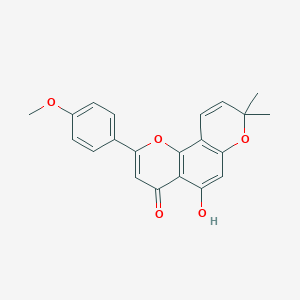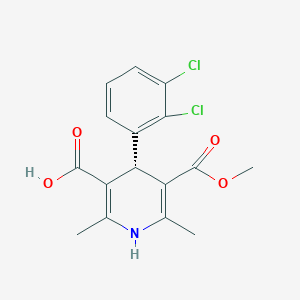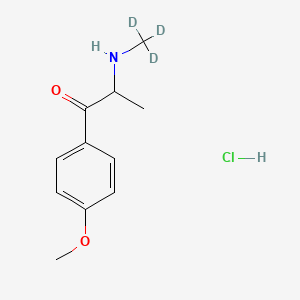![molecular formula C22H37NO2Si B13445870 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is a complex organic compound that features a cyclohexanol core with a substituted isoquinoline moiety. This compound is notable for its unique structural attributes, which include a tert-butyl dimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group is significant in organic synthesis, as it provides stability and protection to reactive hydroxyl groups during various chemical reactions.
准备方法
The synthesis of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves multiple steps, typically starting with the preparation of the isoquinoline derivative. The process includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the TBDMS Group: The hydroxyl group on the isoquinoline derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Coupling with Cyclohexanol: The protected isoquinoline derivative is then coupled with cyclohexanol under suitable conditions to form the final product.
化学反应分析
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Deprotection: The TBDMS group can be removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) to yield the free hydroxyl compound.
科学研究应用
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the compound to interact with enzymes or receptors without premature degradation. The isoquinoline moiety can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways.
相似化合物的比较
Similar compounds include other silyl-protected isoquinoline derivatives and cyclohexanol derivatives. Compared to these compounds, 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is unique due to its specific combination of a cyclohexanol core and a silyl-protected isoquinoline moiety. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 1,4-Bis(dimethylsilyl)benzene
- 2-(Dimethylsilyl)pyridine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C22H37NO2Si |
|---|---|
分子量 |
375.6 g/mol |
IUPAC 名称 |
1-[7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H37NO2Si/c1-21(2,3)26(5,6)25-18-10-11-19-17(14-18)15-23(4)16-20(19)22(24)12-8-7-9-13-22/h10-11,14,20,24H,7-9,12-13,15-16H2,1-6H3 |
InChI 键 |
FLUNAMWTEPIREW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CN(C2)C)C3(CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
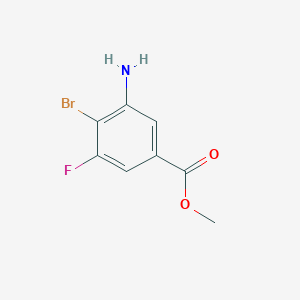
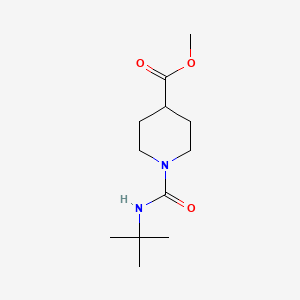
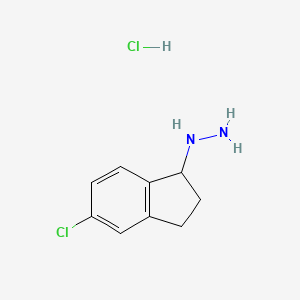



![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
